

# A Comparative Safety Profile of PF-06648671 and Other y-Secretase Modulators

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Compound of Interest		
Compound Name:	PF-06648671	
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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the safety profile of **PF-06648671**, a y-secretase modulator (GSM), with other GSMs that have undergone clinical evaluation. The information is compiled from publicly available clinical trial data and publications to assist researchers and drug development professionals in understanding the safety landscape of this class of compounds for the treatment of Alzheimer's disease.

# Introduction to y-Secretase Modulators (GSMs)

GSMs are a class of small molecules designed to allosterically modulate the activity of  $\gamma$ -secretase, a key enzyme in the production of amyloid- $\beta$  (A $\beta$ ) peptides.[1] Unlike  $\gamma$ -secretase inhibitors (GSIs), which block the enzyme's activity and can interfere with the processing of other important substrates like Notch, GSMs aim to selectively shift the cleavage of the amyloid precursor protein (APP) to favor the production of shorter, less amyloidogenic A $\beta$  peptides, such as A $\beta$ 37 and A $\beta$ 38, at the expense of the more aggregation-prone A $\beta$ 42.[1][2] This "Notch-sparing" mechanism is a critical safety consideration for the development of GSMs.[2]

# **Comparative Safety Data**

The following tables summarize the available safety data from Phase I clinical trials of **PF-06648671** and other notable GSMs. These trials were primarily conducted in healthy volunteers to assess the safety, tolerability, and pharmacokinetics of single and multiple ascending doses.



Table 1: Overview of Investigated y-Secretase Modulators and their Phase I Trial Designs

Compound	Developer	Phase I Clinical Trial Identifier(s)	Study Design	Population	
PF-06648671	Pfizer	NCT02316756, NCT02407353, NCT02440100	Randomized, double-blind, placebo- controlled, single and multiple ascending doses.[3][4]	Healthy e Volunteers	
E2212	Eisai	NCT01221259	Randomized, double-blind, placebo- controlled, single ascending dose. [5][6]	Healthy Volunteers	
E2012	Eisai	Not explicitly found, but Phase I trial was conducted.	Single ascending dose.[7]	Healthy Volunteers	
NGP 555  NeuroGenetic Pharmaceuticals		R01AG049702	Phase Ia: Single ascending dose. Phase Ib: Randomized, double-blind, placebo- controlled, multiple ascending dose. [8][9]	Healthy Volunteers	

Table 2: Summary of Reported Adverse Events in Phase I Clinical Trials



Compound	Most Frequently Reported Adverse Events	Serious Adverse Events (SAEs) & Other Notable Findings
PF-06648671	Generally well-tolerated. Most common adverse events were related to the lumbar puncture procedure for cerebrospinal fluid (CSF) collection (e.g., headache, back pain, dizziness).[10]	No serious adverse events were considered drug-related.
E2212	Well-tolerated in single doses.  Most adverse events were mild to moderate in severity with no identifiable dose-related pattern.[11]	No serious adverse events were reported.[11] Development was not pursued for undisclosed reasons.[11]
E2012	Information on specific adverse events in the human trial is limited.	Clinical development was halted due to the observation of lenticular opacity in a 13-week preclinical rat safety study. This was not observed in subsequent monkey studies or the initial human trial.[7]
NGP 555	Headache, nausea, dizziness. These occurred more frequently in the placebo group. The bulk of adverse events were related to CSF collection procedures.[9]	No clinically meaningful differences in safety parameters between NGP 555 and placebo groups. The maximum tolerated dose was not reached.[9]

Table 3: Detailed Treatment-Emergent Adverse Events Possibly Related to NGP 555 Treatment (Phase Ia - Single Ascending Dose)



System Organ Class	Preferre d Term	Placebo (N=10)	25 mg (N=6)	50 mg (N=6)	100 mg (N=6)	200 mg (N=6)	300 mg (N=6)
Gastroint estinal disorders	Nausea	2	1	0	1	1	1
Vomiting	1	0	0	0	0	0	
Nervous system disorders	Headach e	3	2	1	2	1	2
Dizziness	2	1	0	1	0	1	
Respirato ry, thoracic and mediastin al disorders	Cough	1	0	0	0	0	0
Metabolis m and nutrition disorders	Lack of appetite	1	0	0	0	0	0
Data adapted from Kounnas et al., Alzheime rs Dement (N Y), 2017.[9]							



# **Experimental Protocols**

The safety and tolerability of GSMs have been primarily evaluated in Phase I clinical trials. The general methodology for these studies is outlined below.

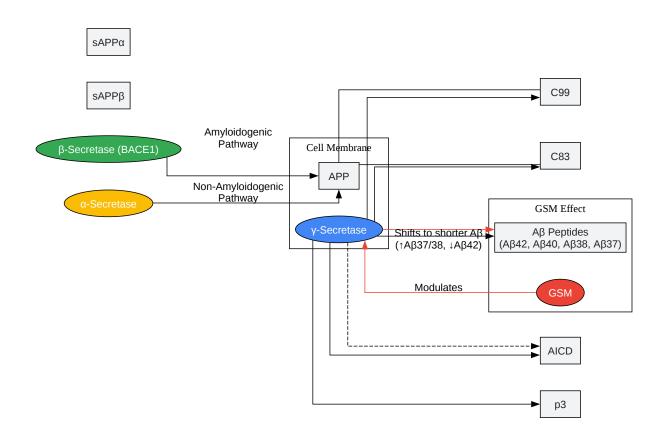
General Phase I Clinical Trial Protocol for GSMs:

- Study Design: The trials are typically randomized, double-blind, and placebo-controlled. They
  consist of a single-ascending dose (SAD) phase followed by a multiple-ascending dose
  (MAD) phase.[12][13]
- Population: Healthy adult volunteers are recruited for these initial safety studies.[12][14]
- Dose Escalation: In the SAD phase, small cohorts of subjects receive a single dose of the GSM or a placebo. If the dose is well-tolerated, the next cohort receives a higher dose.[13] In the MAD phase, subjects receive the GSM or placebo daily for a specified period (e.g., 14 days) with escalating doses in subsequent cohorts.[9] The "3+3" design is a common doseescalation method.[15]
- Safety Monitoring: The primary outcome measure is the safety and tolerability of the
  investigational drug. This is assessed through continuous monitoring of adverse events,
  physical examinations, vital signs, electrocardiograms (ECGs), and clinical laboratory tests
  (hematology, clinical chemistry, and urinalysis).[9][16]
- Pharmacokinetics (PK) and Pharmacodynamics (PD): Blood and, in some studies, cerebrospinal fluid (CSF) samples are collected to evaluate the drug's absorption, distribution, metabolism, and excretion (PK).[3][9] The effect of the drug on Aβ peptide levels in plasma and CSF is also measured as a key pharmacodynamic (PD) endpoint.[3][9]

# Signaling Pathways and Mechanism of Action

To visually represent the mechanism of action of GSMs and the relevant safety considerations, the following diagrams illustrate the processing of Amyloid Precursor Protein (APP) and the Notch signaling pathway.

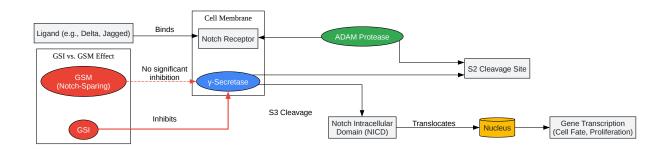




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Caption: Amyloid Precursor Protein (APP) Processing Pathways.





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Caption: Notch Signaling Pathway and the Effect of GSIs vs. GSMs.

### **Discussion**

The available Phase I clinical trial data suggests that γ-secretase modulators, including **PF-06648671**, E2212, and NGP 555, are generally well-tolerated in healthy volunteers at the doses tested. The most commonly reported adverse events for **PF-06648671** and NGP 555 were procedure-related, stemming from lumbar punctures for CSF collection. For NGP 555, other mild adverse events such as headache, nausea, and dizziness were reported but occurred with similar or greater frequency in the placebo group.

A key safety differentiator among the evaluated GSMs is the preclinical finding of lenticular opacity with E2012 in rats, which led to the discontinuation of its development, even though this was not observed in other species or the initial human trial. This highlights the importance of thorough preclinical safety evaluation.

The "Notch-sparing" mechanism of GSMs is a critical design feature aimed at avoiding the adverse effects associated with y-secretase inhibitors, which can disrupt essential Notch



signaling pathways. The favorable safety profiles observed in the early clinical development of **PF-06648671**, E2212, and NGP 555 support the viability of this therapeutic approach.

It is important to note that the data presented here is from Phase I trials in healthy volunteers and may not be fully representative of the safety profile in an elderly Alzheimer's disease patient population. Further clinical development and larger, long-term studies are necessary to fully characterize the safety and efficacy of these compounds.

#### Conclusion

Based on the currently available data, **PF-06648671** demonstrates a safety profile comparable to other "Notch-sparing" γ-secretase modulators that have progressed to clinical trials. The primary reported adverse events in the Phase I studies of **PF-06648671** were procedure-related and not attributed to the drug itself. The collective findings from early-stage trials of **PF-06648671** and other GSMs like E2212 and NGP 555 suggest that this class of compounds holds promise for a favorable safety profile, a crucial factor for a potential chronic treatment for Alzheimer's disease. Continued research and more extensive clinical trials will be essential to confirm these initial findings and establish the long-term safety and therapeutic potential of GSMs.

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